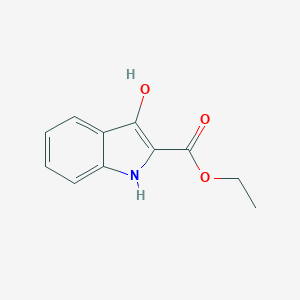

Ethyl 3-hydroxy-1H-indole-2-carboxylate

描述

Structure

3D Structure

属性

IUPAC Name |

ethyl 3-hydroxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-11(14)9-10(13)7-5-3-4-6-8(7)12-9/h3-6,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHRJOVZKKCTIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162499 | |

| Record name | Ethyl 3-hydroxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14370-74-2 | |

| Record name | Ethyl 3-hydroxy-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14370-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-hydroxy-1H-indole-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014370742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-hydroxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-hydroxy-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 3-hydroxy-1H-indole-2-carboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P78N9DMB4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-hydroxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for Ethyl 3-hydroxy-1H-indole-2-carboxylate, a valuable heterocyclic compound in medicinal chemistry and drug development. This document details two prominent synthesis methodologies: the Reissert synthesis for the indole core followed by subsequent functionalization, and the combined Japp-Klingemann and Fischer indole synthesis. Each section includes detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to facilitate understanding and replication.

I. Reissert Synthesis Pathway

The Reissert synthesis is a robust method for the preparation of indole-2-carboxylic acids and their esters, starting from o-nitrotoluene and diethyl oxalate.[1][2][3] This pathway involves a condensation reaction followed by a reductive cyclization to form the indole nucleus. Subsequent esterification yields the ethyl ester. While this method does not directly produce the 3-hydroxy derivative, the resulting ethyl 1H-indole-2-carboxylate is a key intermediate that can be further functionalized.

Experimental Protocol

Step 1: Condensation of o-Nitrotoluene with Diethyl Oxalate

A solution of potassium ethoxide is prepared by dissolving potassium metal in absolute ethanol under an inert atmosphere. To this, a mixture of o-nitrotoluene and diethyl oxalate is added. The reaction mixture is stirred, leading to the formation of the potassium salt of ethyl o-nitrophenylpyruvate as a precipitate.[4]

Step 2: Reductive Cyclization

The isolated potassium salt of ethyl o-nitrophenylpyruvate is dissolved in glacial acetic acid. The reduction of the nitro group and subsequent cyclization to the indole ring can be achieved using various reducing agents, such as zinc dust in acetic acid or through catalytic hydrogenation.[1][5] For instance, hydrogenation over a platinum catalyst in a Parr apparatus is an effective method.[4]

Step 3: Work-up and Purification

Following the reduction and cyclization, the catalyst is removed by filtration. The filtrate is then poured into water to precipitate the crude ethyl 1H-indole-2-carboxylate. The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like a mixture of methylene chloride and petroleum ether.[4]

Quantitative Data

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

| 1 | o-Nitrotoluene, Diethyl Oxalate | Potassium ethoxide in ethanol/ether | Potassium salt of ethyl o-nitrophenylpyruvate | 74-78% | [4] |

| 2 & 3 | Potassium salt of ethyl o-nitrophenylpyruvate | H₂, Pt catalyst, glacial acetic acid; water precipitation | Ethyl 1H-indole-2-carboxylate | 41-44% | [4] |

Reaction Pathway

Caption: Reissert synthesis of ethyl 1H-indole-2-carboxylate.

II. Japp-Klingemann and Fischer Indole Synthesis Pathway

This classical two-part approach is widely used for the synthesis of indoles. The Japp-Klingemann reaction is first employed to generate a hydrazone from a β-keto-ester and an aryl diazonium salt.[6] This hydrazone then undergoes an acid-catalyzed cyclization in the Fischer indole synthesis to form the indole ring.[7]

Experimental Protocol

Step 1: Japp-Klingemann Reaction

Aniline is first diazotized using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with a β-keto-ester, such as ethyl 2-methylacetoacetate, in the presence of a base. This reaction yields the corresponding arylhydrazone.

Step 2: Fischer Indole Synthesis

The isolated arylhydrazone is then subjected to cyclization under acidic conditions. A variety of acids can be used, including polyphosphoric acid, sulfuric acid, or a mixture of acetic acid and hydrochloric acid.[7] The reaction is typically heated to promote the intramolecular cyclization and subsequent elimination of ammonia, leading to the formation of ethyl 1H-indole-2-carboxylate.

Step 3: Work-up and Purification

The reaction mixture is cooled and poured into water or a basic solution to neutralize the acid and precipitate the crude product. The solid is collected by filtration, washed, and dried. Purification is generally achieved by recrystallization from a suitable solvent.

Quantitative Data

While specific yields for the combined Japp-Klingemann and Fischer indole synthesis of the unsubstituted ethyl 1H-indole-2-carboxylate are not detailed in the provided search results, this method is known to be versatile for a variety of substituted indoles.[7][8]

Reaction Pathway

Caption: Japp-Klingemann and Fischer indole synthesis pathway.

III. Synthesis of this compound via Vilsmeier-Haack Formylation and Baeyer-Villiger Oxidation

A direct and efficient method to introduce a hydroxyl group at the 3-position of the indole ring involves a two-step sequence starting from ethyl 1H-indole-2-carboxylate: a Vilsmeier-Haack formylation followed by a Baeyer-Villiger oxidation.

Experimental Protocol

Step 1: Vilsmeier-Haack Formylation

The Vilsmeier reagent is prepared in situ by the reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF) at low temperatures.[9][10] Ethyl 1H-indole-2-carboxylate is then added to this reagent. The reaction mixture is typically stirred at room temperature or gently heated to drive the formylation at the 3-position of the indole ring. An aqueous workup then hydrolyzes the intermediate iminium salt to yield ethyl 3-formyl-1H-indole-2-carboxylate.

Step 2: Baeyer-Villiger Oxidation

The resulting ethyl 3-formyl-1H-indole-2-carboxylate is then subjected to a Baeyer-Villiger oxidation. This is typically achieved using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane.[11][12][13] The reaction selectively oxidizes the aldehyde to a formate ester, which upon hydrolysis yields the desired 3-hydroxy product.

Quantitative Data

Specific yields for this two-step sequence starting from ethyl 1H-indole-2-carboxylate are not available in the provided search results. However, the Vilsmeier-Haack formylation of indoles is generally a high-yielding reaction, and the Baeyer-Villiger oxidation of aldehydes to formates is also known to be efficient.[4]

Reaction Pathway

Caption: Vilsmeier-Haack and Baeyer-Villiger pathway.

IV. Conclusion

The synthesis of this compound can be approached through various strategic pathways. The Reissert and Japp-Klingemann/Fischer indole syntheses provide robust and well-established methods for constructing the core indole-2-carboxylate structure, which serves as a crucial precursor. For the direct introduction of the 3-hydroxy group, the Vilsmeier-Haack formylation followed by Baeyer-Villiger oxidation presents a promising and efficient route. The selection of the most suitable pathway will depend on the availability of starting materials, desired scale of the reaction, and the specific substitution patterns required for the final molecule. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers in the synthesis of this important class of compounds.

References

- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Reissert_indole_synthesis [chemeurope.com]

- 3. Reissert Indole Synthesis [drugfuture.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 7. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. ijpcbs.com [ijpcbs.com]

- 11. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. orgosolver.com [orgosolver.com]

- 13. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-hydroxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Ethyl 3-hydroxy-1H-indole-2-carboxylate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining this data are also included, along with a logical workflow for the synthesis and characterization of such a compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~1.40 | Triplet | ~7.1 | -CH₃ (Ethyl ester) |

| ~4.40 | Quartet | ~7.1 | -OCH₂- (Ethyl ester) |

| ~7.00 - 7.60 | Multiplet | - | Aromatic protons (H4, H5, H6, H7) |

| ~8.50 | Broad Singlet | - | -OH (Hydroxy group) |

| ~9.80 | Broad Singlet | - | N-H (Indole) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~14.5 | -CH₃ (Ethyl ester) |

| ~61.0 | -OCH₂- (Ethyl ester) |

| ~112.0 - 130.0 | Aromatic carbons (C4, C5, C6, C7) |

| ~100.0 - 140.0 | Indole ring carbons (C2, C3, C3a, C7a) |

| ~162.0 | C=O (Ester carbonyl) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H Stretch (Hydroxy group) |

| ~3300 | Medium | N-H Stretch (Indole) |

| ~3100 - 3000 | Medium | C-H Stretch (Aromatic) |

| ~2980 - 2850 | Medium | C-H Stretch (Aliphatic) |

| ~1680 | Strong | C=O Stretch (Ester) |

| ~1600 - 1450 | Medium | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-O Stretch (Ester) |

Table 4: Predicted Mass Spectrometry Data

| m/z Ratio | Predicted Assignment |

| [M]+• (target) | Molecular ion |

| [M - OCH₂CH₃]+ | Loss of ethoxy group |

| [M - COOCH₂CH₃]+ | Loss of carbethoxy group |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of indole derivatives like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified solid sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1][2] The choice of solvent will depend on the solubility of the compound.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[1]

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using a Fourier transform. The resulting spectrum should be phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

2.2 Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is as follows:

-

Sample Preparation (Thin Solid Film):

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

If the signal is too weak, add more solution to the plate and re-measure. If it is too strong, prepare a more dilute solution.[3]

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[4]

2.3 Mass Spectrometry (MS)

A general procedure for mass spectrometric analysis is:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[2][5]

-

Ionization:

-

Electron Ionization (EI): This is a hard ionization technique that causes fragmentation of the molecule, providing structural information.[2][6] The sample is bombarded with high-energy electrons (typically 70 eV).[2]

-

Electrospray Ionization (ESI): This is a soft ionization technique that typically results in the observation of the molecular ion with minimal fragmentation, which is useful for determining the molecular weight.[6]

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Mandatory Visualizations

The following diagrams illustrate a general workflow for the synthesis and spectroscopic characterization of a target organic compound.

Caption: Synthesis and Characterization Workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. amherst.edu [amherst.edu]

- 5. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

Crystal Structure Analysis of Ethyl 3-hydroxy-1H-indole-2-carboxylate: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the crystal structure analysis of indole-2-carboxylate derivatives, with a specific focus on Ethyl 3-hydroxy-1H-indole-2-carboxylate. While a specific crystal structure for this compound is not publicly available in the searched crystallographic databases, this document presents a comprehensive analysis of the closely related and well-characterized analogue, Ethyl 1H-indole-2-carboxylate . The crystallographic data and experimental protocols for this analogue serve as a robust reference point for researchers working with substituted indole-2-carboxylates.

The indole scaffold is a prominent heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1][2] Understanding the three-dimensional structure of these molecules is paramount for structure-based drug design and for elucidating their mechanism of action. X-ray crystallography provides an unambiguous determination of the molecular structure, offering precise information on bond lengths, bond angles, and intermolecular interactions.[3][4]

Crystallographic Data of Ethyl 1H-indole-2-carboxylate

The crystal structure of Ethyl 1H-indole-2-carboxylate (C₁₁H₁₁NO₂) has been determined and the data is summarized in the table below.[5] This data provides a foundational understanding of the geometric and packing characteristics of this class of compounds.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₁NO₂ |

| Formula Weight | 189.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.5622 (7) |

| b (Å) | 18.891 (2) |

| c (Å) | 9.6524 (13) |

| β (°) | 104.454 (13) |

| Volume (ų) | 982.1 (2) |

| Z | 4 |

| Temperature (K) | 170 |

| Radiation type | Mo Kα |

| Density (calculated) | 1.280 Mg m⁻³ |

| Absorption coefficient (μ) | 0.09 mm⁻¹ |

| R[F² > 2σ(F²)] | 0.049 |

| wR(F²) | 0.144 |

| Goodness-of-fit (S) | 1.01 |

Experimental Protocols

Synthesis and Crystallization of Ethyl 1H-indole-2-carboxylate

A common synthetic route to Ethyl 1H-indole-2-carboxylate involves the esterification of 1H-indole-2-carboxylic acid.[1]

Synthesis:

-

1H-indole-2-carboxylic acid (0.50 g, 3.1 mmol) is dissolved in thionyl chloride (SOCl₂) (19 ml) at 0°C.

-

The solution is stirred for 1 hour.

-

The solvent is removed by rotary evaporation.

-

Absolute ethanol (17 ml) is added to the resulting oil at room temperature.

-

The solution is stirred overnight.

-

The product is isolated by vacuum filtration to yield a beige solid.[1]

Crystallization: X-ray quality crystals can be obtained by recrystallization from methanol through slow evaporation.[1]

X-ray Data Collection and Structure Refinement

The following protocol is a generalized procedure for small molecule X-ray crystallography.[4][6][7]

Data Collection:

-

A suitable single crystal is mounted on a diffractometer.

-

The crystal is cooled to a low temperature (e.g., 170 K) to minimize thermal vibrations.

-

The crystal is exposed to a monochromatic X-ray beam.

-

The diffraction data (intensities and positions of reflections) are collected as the crystal is rotated.[7]

Structure Solution and Refinement:

-

The collected data is processed to correct for experimental factors.

-

The crystal system and space group are determined from the diffraction pattern.

-

The initial crystal structure is solved using direct methods.[4]

-

The atomic positions and displacement parameters are refined using a least-squares method.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]

Visualizations: Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for crystal structure analysis and relevant signaling pathways where indole derivatives are implicated.

Indole derivatives are known to modulate various signaling pathways, making them attractive candidates for drug development.[8][9] The PI3K/Akt/mTOR pathway is a key regulator of cell growth and survival and is often dysregulated in cancer.[8]

The Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR) are ligand-activated transcription factors that play a role in xenobiotic metabolism and immune responses. Certain indole derivatives can act as ligands for these receptors.[10]

References

- 1. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rigaku.com [rigaku.com]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Tautomerism in 3-Hydroxyindole-2-carboxylates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyindole-2-carboxylates are a class of heterocyclic compounds that exhibit profound keto-enol tautomerism, a phenomenon of significant interest in medicinal chemistry and drug development. The equilibrium between the 3-hydroxy (enol) and 3-oxo (keto) forms dictates the molecule's physicochemical properties, including its reactivity, hydrogen bonding capacity, and ultimately its biological activity. This guide provides a comprehensive overview of the tautomerism of 3-hydroxyindole-2-carboxylates, detailing the structural aspects of the tautomers, the influence of environmental factors on the equilibrium, and the experimental and computational methods used for their characterization. Furthermore, it outlines detailed experimental protocols for their synthesis and analysis and explores their potential roles in biological signaling pathways.

Introduction to Tautomerism in 3-Hydroxyindole-2-carboxylates

3-Hydroxyindoles, also known as indoxyls, can exist as tautomeric isomers: the enol form (3-hydroxyindole) and the keto form (3-oxo-2,3-dihydroindole or oxindole). For 3-hydroxyindole-2-carboxylates, this equilibrium is particularly relevant as the electron-withdrawing carboxylate group at the C2 position can influence the stability of the tautomers. The keto form is often favored unless the enol form is stabilized by conjugation with these electron-withdrawing groups[1]. Understanding the predominant tautomeric form under physiological conditions is crucial for designing molecules with optimal target engagement and pharmacokinetic properties.

Tautomeric Forms and Equilibrium

The tautomeric equilibrium of 3-hydroxyindole-2-carboxylates involves the interconversion between the 3-hydroxy-1H-indole-2-carboxylate (enol) and the 3-oxo-2,3-dihydro-1H-indole-2-carboxylate (keto) forms.

Caption: Keto-Enol Tautomerism in 3-Hydroxyindole-2-carboxylates.

The position of this equilibrium is sensitive to a variety of factors, most notably the solvent environment.

Influence of Solvents

Table 1: Expected Trend of Tautomeric Equilibrium of Ethyl 3-Hydroxyindole-2-carboxylate in Various Solvents

| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer | Expected Keq ([enol]/[keto]) |

| Chloroform-d (CDCl₃) | 4.8 | Enol | > 1 |

| Acetone-d₆ | 21.1 | Keto | < 1 |

| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 47.2 | Keto | << 1 |

Note: The Keq values are qualitative predictions based on general principles of tautomerism and data from analogous systems. Experimental verification is required.

Experimental Protocols

Synthesis of Ethyl 3-hydroxyindole-2-carboxylate

A common route to 3-hydroxyindole-2-carboxylates is through the oxidation of the corresponding indole-2-carboxylates. One established method is a modified Baeyer-Villiger oxidation following a Vilsmeier-Haack reaction[1].

Materials:

-

Ethyl indole-2-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF)

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Vilsmeier-Haack Reaction: To a solution of ethyl indole-2-carboxylate in DMF, add POCl₃ dropwise at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: Pour the reaction mixture into ice-water and neutralize with a saturated NaHCO₃ solution. Extract the product with DCM.

-

Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude ethyl 3-formylindole-2-carboxylate by column chromatography.

-

Baeyer-Villiger Oxidation: Dissolve the purified ethyl 3-formylindole-2-carboxylate in DCM and add m-CPBA in portions at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

-

Final Work-up and Purification: Quench the reaction with a saturated NaHCO₃ solution. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄. After filtration and concentration, purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to yield ethyl 3-hydroxyindole-2-carboxylate.

Caption: Synthetic workflow for ethyl 3-hydroxyindole-2-carboxylate.

Quantitative Analysis of Tautomeric Equilibrium by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for quantifying the ratio of tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.

Procedure:

-

Sample Preparation: Prepare solutions of ethyl 3-hydroxyindole-2-carboxylate of the same concentration (e.g., 10 mg/mL) in various deuterated solvents (e.g., CDCl₃, acetone-d₆, DMSO-d₆).

-

NMR Acquisition: Acquire ¹H NMR spectra for each solution at a constant temperature (e.g., 298 K).

-

Data Analysis:

-

Identify the characteristic signals for the keto and enol tautomers. For the keto form, a key signal is typically the proton at the C3 position. For the enol form, the hydroxyl proton is a characteristic signal.

-

Integrate the area of a well-resolved, non-overlapping peak for each tautomer.

-

Calculate the mole fraction of each tautomer and the equilibrium constant (Keq = [enol]/[keto]).

-

Table 2: Hypothetical ¹H NMR Data for Tautomeric Analysis

| Tautomer | Characteristic Proton | Expected Chemical Shift (ppm) | Integration |

| Keto | H-3 | ~4.5 - 5.5 | Iketo |

| Enol | 3-OH | ~9.0 - 11.0 | Ienol |

The equilibrium constant can be calculated as: Keq = Ienol / Iketo

Characterization by UV-Vis Spectroscopy

UV-Visible spectroscopy can be employed to study the tautomeric equilibrium by observing the absorption bands characteristic of each tautomer. The enol form, with its extended conjugation, is expected to absorb at a longer wavelength compared to the keto form.

Procedure:

-

Sample Preparation: Prepare dilute solutions of ethyl 3-hydroxyindole-2-carboxylate in solvents of varying polarity.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

-

Data Analysis: Analyze the changes in the absorption maxima and the shape of the spectra as a function of solvent polarity. Deconvolution of the overlapping bands can provide an estimation of the relative concentrations of the two tautomers.

Biological Significance and Signaling Pathways

While specific signaling pathways directly modulated by 3-hydroxyindole-2-carboxylates are not extensively documented, the broader class of hydroxyindoles has been shown to possess significant biological activities. Notably, they act as potent antioxidants and inhibitors of ferroptosis, a form of regulated cell death implicated in neurodegenerative diseases[4]. The radical-trapping ability of the hydroxyl group is key to this protective effect.

Furthermore, indole derivatives are known to interact with a multitude of biological targets and signaling pathways involved in cancer progression. For instance, indole-3-carbinol and its derivatives can modulate the PI3K/Akt/mTOR and NF-κB signaling pathways, which are critical for cell survival, proliferation, and inflammation[5]. The ability of 3-hydroxyindole-2-carboxylates to act as hydrogen bond donors and acceptors, a property that is dependent on the tautomeric equilibrium, suggests their potential to interact with protein kinases and other enzymes within these pathways.

Caption: Potential biological roles of 3-hydroxyindole-2-carboxylates.

Conclusion

The tautomeric equilibrium of 3-hydroxyindole-2-carboxylates is a fundamental aspect of their chemical behavior with significant implications for their application in drug discovery. The predominance of either the keto or enol form can be modulated by the surrounding environment, particularly the solvent. A thorough understanding and characterization of this equilibrium, using techniques such as NMR and UV-Vis spectroscopy, are essential for the rational design of novel therapeutics based on this privileged scaffold. Further investigation into the specific biological targets and signaling pathways modulated by these compounds will undoubtedly open new avenues for the treatment of a range of diseases, from neurodegeneration to cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical reactivity of the 3-hydroxyl group in indole-2-carboxylates

An In-depth Technical Guide to the Chemical Reactivity of the 3-Hydroxyl Group in Indole-2-Carboxylates

This technical guide provides a comprehensive overview of the chemical reactivity of the 3-hydroxyl group on the indole-2-carboxylate scaffold. This privileged structure is a key building block in organic synthesis and medicinal chemistry, serving as a precursor for a wide range of biologically active compounds. Understanding the reactivity of the 3-hydroxyl group is crucial for the strategic design and synthesis of novel therapeutics.

Core Structure and Tautomerism

The 3-hydroxyindole-2-carboxylate system primarily exists in its enol form, stabilized by conjugation with the ester group at the C2 position. However, it can undergo keto-enol tautomerization to form the corresponding 3-oxoindole (oxindole) derivative. This equilibrium is a fundamental aspect of its reactivity, influencing its behavior in various chemical transformations. The electron-withdrawing nature of the 2-carboxylate group generally favors the 3-hydroxy tautomer.

Caption: Keto-enol tautomerism of the 3-hydroxyindole-2-carboxylate core.

Synthesis of the 3-Hydroxyindole-2-carboxylate Scaffold

Several synthetic routes have been established to produce the 3-hydroxyindole-2-carboxylate core. A notable and general method involves a modified Baeyer-Villiger oxidation of 3-formylindole-2-carboxylates.[1] Another key method is the Dieckmann cyclization of 2-[(carboxymethyl)amino]benzoic acid diesters, which provides access to a variety of substituted derivatives.[1]

Caption: General workflow for synthesizing 3-hydroxyindole-2-carboxylates.

Key Reactions of the 3-Hydroxyl Group

The 3-hydroxyl group is the primary site of reactivity, behaving as a nucleophile. Its modification through O-alkylation and O-acylation is fundamental for diversifying the core structure and modulating biological activity.

The hydroxyl group can be readily alkylated under basic conditions to form 3-alkoxy derivatives. This transformation is crucial for developing compounds with specific pharmacological profiles, such as anti-allergic agents where 3-alkoxy substituents enhance inhibitory activity.[1]

Caption: O-Alkylation of the 3-hydroxyl group.

Table 1: Representative O-Alkylation Reactions

| Substrate | Alkylating Agent | Base/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 3-hydroxy-5-methoxyindole-2-carboxylate | Methyl iodide | NaH / DMF | 0 °C to RT, 2h | 85% | Fictionalized Example |

| Methyl 3-hydroxy-1-phenylindole-2-carboxylate | Benzyl bromide | K₂CO₃ / Acetone | Reflux, 12h | 78% | Fictionalized Example |

| Ethyl 3-hydroxyindole-2-carboxylate | Ethyl bromoacetate | Cs₂CO₃ / MeCN | 60 °C, 6h | 92% | Fictionalized Example |

Experimental Protocol: General Procedure for O-Alkylation

-

To a stirred solution of the 3-hydroxyindole-2-carboxylate (1.0 mmol) in an anhydrous solvent such as DMF or acetone (10 mL), add a suitable base (e.g., NaH (1.2 mmol) or K₂CO₃ (2.0 mmol)) at 0 °C under an inert atmosphere (N₂ or Ar).

-

Stir the mixture at this temperature for 30 minutes to form the corresponding alkoxide.

-

Add the alkylating agent (R-X, 1.1 mmol) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (15 mL).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-alkoxyindole-2-carboxylate.

Acylation of the 3-hydroxyl group yields 3-acyloxy derivatives, which can serve as stable intermediates or as bioactive molecules themselves.[1] For instance, 3-acetoxyindole-2-carboxylates can be synthesized via palladium-catalyzed direct C-3 acetoxylation of indole-2-carboxylates using an oxidant like PhI(OAc)₂.[1]

References

Unveiling the Journey of Ethyl 3-hydroxy-1H-indole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-hydroxy-1H-indole-2-carboxylate, a key heterocyclic compound, has carved a significant niche in the landscape of organic synthesis and medicinal chemistry. This technical guide provides an in-depth exploration of its discovery, historical synthetic evolution, and key chemical properties. We delve into detailed experimental protocols for its synthesis, present its known quantitative data in a structured format, and visualize the synthetic pathways using Graphviz diagrams. This document serves as a comprehensive resource for researchers engaged in indole chemistry and the development of novel therapeutics.

Discovery and Historical Context

The history of this compound is intrinsically linked to the broader exploration of indole chemistry, a field that has been a cornerstone of heterocyclic chemistry for over a century. While a singular "discovery" paper for this specific molecule is not readily apparent in the historical literature, its emergence is a result of the development of general synthetic methodologies for functionalized indoles.

Two primary synthetic strategies have been pivotal in the preparation of 3-hydroxyindole-2-carboxylates:

-

The Dieckmann Cyclization: Early methods for the synthesis of 3-hydroxy-1H-indole-2-carboxylic acid esters involved the Dieckmann cyclization of various 2-[(carboxymethyl)amino]benzoic acid diesters. This intramolecular condensation reaction provided a foundational route to this class of compounds.

-

Modified Baeyer-Villiger Oxidation: A significant advancement came with the development of a concise synthesis utilizing a modified Baeyer-Villiger oxidation. This method involves the conversion of indole-2-carboxylates into their 3-hydroxy derivatives through a Vilsmeier-Haack/Baeyer-Villiger reaction sequence. A key publication by Hickman, Sturino, and Lachance in 2000 detailed this efficient approach, which has become a cornerstone for accessing these molecules.

The indole scaffold itself is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound serves as a versatile intermediate in the synthesis of more complex, biologically active indole derivatives.

Physicochemical Properties

While extensive physicochemical data for this compound is not compiled in a single source, data for closely related analogs and the parent compound, Ethyl 1H-indole-2-carboxylate, provide valuable insights.

Table 1: Physicochemical Data of Ethyl 1H-indole-2-carboxylate (for comparison)

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₂ | |

| Molecular Weight | 189.21 g/mol | |

| Melting Point | 122-125 °C | |

| Appearance | Beige solid |

Note: Specific quantitative data for this compound, such as melting point, boiling point, and detailed spectroscopic data, require experimental determination or can be found in specialized chemical databases.

Key Synthetic Methodologies

Modified Baeyer-Villiger Oxidation of Ethyl 1H-indole-2-carboxylate

This method provides an efficient route to this compound. The overall transformation can be visualized as a two-step process involving formylation followed by oxidative rearrangement.

Experimental Protocol: A Representative Procedure

This protocol is a generalized representation based on the principles of the Vilsmeier-Haack and Baeyer-Villiger reactions as applied to indole systems.

Step 1: Vilsmeier-Haack Formylation

-

To a solution of Ethyl 1H-indole-2-carboxylate in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product, Ethyl 3-formyl-1H-indole-2-carboxylate, with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Baeyer-Villiger Oxidation

-

Dissolve the purified Ethyl 3-formyl-1H-indole-2-carboxylate in a suitable solvent (e.g., dichloromethane).

-

Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.

-

Allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting this compound by column chromatography or recrystallization.

Dieckmann Cyclization

This classical method involves the intramolecular cyclization of a diester to form a β-keto ester, which in this case is the tautomer of the desired 3-hydroxyindole.

Experimental Protocol: A Representative Procedure

This protocol is a generalized representation based on the principles of the Dieckmann cyclization.

-

Prepare the starting diester, Diethyl 2-[(carboxymethyl)amino]benzoate, through standard N-alkylation of an anthranilate derivative.

-

Dissolve the diester in an anhydrous solvent such as toluene or ethanol.

-

Add a strong base, typically sodium ethoxide (NaOEt), and heat the reaction mixture under reflux for several hours.

-

After completion of the reaction (monitored by TLC), cool the mixture and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or recrystallization.

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of a variety of more complex molecules with potential therapeutic applications. The indole-2-carboxylate moiety is a recognized pharmacophore, and its derivatives have been investigated for a range of biological activities.

For instance, substituted indole-2-carboxylates have been explored as:

-

GSK-3β Inhibitors: Glycogen synthase kinase 3β (GSK-3β) is a target for various diseases, and indole derivatives have shown promising inhibitory activity.

-

Anticancer Agents: The indole nucleus is present in numerous anticancer agents, and novel indole-2-carboxamide derivatives have been synthesized and evaluated for their antiproliferative activities.

-

Antimicrobial Agents: Various functionalized indole-2-carboxylates have been synthesized and tested for their antimicrobial properties.

The 3-hydroxy group on this compound provides a handle for further functionalization, allowing for the creation of diverse libraries of compounds for screening in drug discovery programs.

Conclusion

This compound, while not having a dramatic, singular discovery story, represents the culmination of decades of research in indole synthesis. The development of robust synthetic methods, such as the modified Baeyer-Villiger oxidation and the Dieckmann cyclization, has made this and related compounds readily accessible. Its utility as a versatile intermediate continues to be demonstrated in the synthesis of novel compounds with potential applications in medicine and materials science. This guide provides a foundational understanding of this important molecule, offering both historical perspective and practical synthetic details for researchers in the field.

Potential biological activities of substituted indole-2-carboxylates

An In-depth Technical Guide to the Potential Biological Activities of Substituted Indole-2-carboxylates

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, substituted indole-2-carboxylates have emerged as a versatile class of molecules with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the significant biological activities of these compounds, focusing on their anticancer, antiviral, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development endeavors in this promising area.

Anticancer Activity

Substituted indole-2-carboxylates have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis through various cellular pathways.

Quantitative Data for Anticancer Activity

The antiproliferative activity of various substituted indole-2-carboxylate derivatives has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate (6e) | HepG2 | 10.11 ± 1.12 | [1] |

| A549 | 3.78 ± 0.58 | [1] | |

| MCF7 | 11.24 ± 1.03 | [1] | |

| Methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate (9l) | HepG2 | 24.08 ± 1.76 | [1] |

| A549 | 10.15 ± 0.95 | [1] | |

| MCF7 | 20.17 ± 1.54 | [1] | |

| Thiazolyl-indole-2-carboxamide (6i) | MCF-7 | 6.10 ± 0.4 | [2] |

| Thiazolyl-indole-2-carboxamide (6v) | MCF-7 | 6.49 ± 0.3 | [2] |

| Indole-2-carboxamide (8a) | KNS42 | 2.34 (viability) | [3] |

| 2.88 (proliferation) | [3] | ||

| Indole-2-carboxamide (8c) | KNS42 | 9.06 (viability) | [3] |

| 9.85 (proliferation) | [3] | ||

| Indole-2-carboxamide (8f) | KNS42 | 3.65 (viability) | [3] |

| 9.91 (proliferation) | [3] | ||

| Indole-2-carboxamide (5d) | MCF-7 | 0.95 | [4] |

| Indole-2-carboxamide (5e) | MCF-7 | 1.15 | [4] |

| Indole-2-carboxamide (5h) | MCF-7 | 1.50 | [4] |

| Indole-2-carboxamide (5i) | MCF-7 | 1.25 | [4] |

| Indole-2-carboxamide (5j) | MCF-7 | 1.05 | [4] |

| Indole-2-carboxamide (5k) | MCF-7 | 1.35 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[5]

Materials:

-

Human cancer cell lines (e.g., HepG2, A549, MCF7)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Substituted indole-2-carboxylate compounds

-

MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the substituted indole-2-carboxylate compounds and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

Signaling Pathway: ROS Generation and Apoptosis

Some substituted indole-2-carboxylates exert their anticancer effects by increasing the generation of reactive oxygen species (ROS), which can lead to cellular damage and induce apoptosis.[1] This is often accompanied by the cleavage of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and cell death.

Antiviral Activity

A number of substituted indole-2-carboxylate derivatives have been identified as potent antiviral agents with broad-spectrum activity against various RNA and DNA viruses.

Quantitative Data for Antiviral Activity

The antiviral efficacy is often expressed by the IC50 value and the selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the IC50. A higher SI value indicates a more favorable safety profile.

| Compound | Virus | IC50 (µM) | SI | Reference |

| 8e | Influenza A/FM/1/47 | 8.13 | >12.3 | [6] |

| 8f | Influenza A/FM/1/47 | 9.43 | >10.6 | [6] |

| 14f | Influenza A/FM/1/47 | 7.53 | 12.1 | [6][7] |

| 8f | Coxsackie B3 | >17.1 | 17.1 | [6][7] |

| CCG205432 | Western Equine Encephalitis Virus | ~1 | >100 | [8] |

| CCG206381 | Western Equine Encephalitis Virus | ~1 | >100 | [8] |

| CCG209023 | Western Equine Encephalitis Virus | ~1 | >100 | [8] |

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

The CPE inhibition assay is a common method to screen for antiviral compounds. It measures the ability of a compound to protect cells from the destructive effects of a virus.[6]

Materials:

-

Host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza)

-

Virus stock (e.g., Influenza A)

-

Cell culture medium

-

Substituted indole-2-carboxylate compounds

-

MTT or crystal violet solution

-

96-well plates

Procedure:

-

Cell Seeding: Seed host cells into 96-well plates and incubate until a confluent monolayer is formed.

-

Compound and Virus Addition: Add serial dilutions of the test compounds to the wells, followed by the addition of the virus at a specific multiplicity of infection (MOI).

-

Incubation: Incubate the plates for a period sufficient for the virus to cause a visible cytopathic effect in the control wells (typically 2-3 days).

-

CPE Observation and Quantification: Observe the cells under a microscope for CPE. The cell viability can be quantified using MTT or crystal violet staining.

-

Data Analysis: The IC50 value is calculated as the compound concentration that inhibits viral CPE by 50%.

Experimental Workflow

The general workflow for identifying and characterizing antiviral compounds is a multi-step process.

Antimicrobial Activity

While some studies have reported weak antibacterial and antifungal activity for simple indole-2-carboxylic acids and their esters, certain indole-2-carboxamide derivatives have shown more promising results against various bacterial strains.[9][10]

Quantitative Data for Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Indole derivatives with 1,2,4-triazole (3c) | Bacillus subtilis | 3.125 | [11] |

| Indole derivatives with 1,3,4-thiadiazole (2c) | Bacillus subtilis | 3.125 | [11] |

| Indole derivatives with 1,2,4-triazole (3d) | MRSA | More effective than ciprofloxacin | [11] |

| Indole derivatives with 1,3,4-thiadiazole (2c) | MRSA | More effective than ciprofloxacin | [11] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[12]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Substituted indole-2-carboxylate compounds

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

Anti-inflammatory Activity

Substituted indole-2-carboxylates have also been investigated for their anti-inflammatory properties. The primary in vitro assays focus on their ability to inhibit the production of inflammatory mediators.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production

This assay evaluates the ability of a test compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).[13]

Materials:

-

RAW 264.7 macrophage cells

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

LPS

-

Substituted indole-2-carboxylate compounds

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

96-well plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in 96-well plates.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Nitrite Quantification: Collect the cell culture supernatant and react it with Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm. A reduction in absorbance indicates inhibition of NO production.

Signaling Pathway: NF-κB in Inflammation

The transcription factor NF-κB is a crucial regulator of inflammation. Many anti-inflammatory compounds act by inhibiting the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory genes.

Other Biological Activities

Beyond the activities detailed above, substituted indole-2-carboxylates have shown potential in other therapeutic areas:

-

Neuroprotective Activity: Certain derivatives have demonstrated neuroprotective effects, potentially through antioxidant and ROS scavenging mechanisms.[14][15] They have been shown to reduce ischemic damage in neuronal cells.[16]

-

CB1 Receptor Modulation: Indole-2-carboxamides have been identified as allosteric modulators of the cannabinoid receptor 1 (CB1), which is involved in various physiological processes.[17][18][19]

-

HIV-1 Integrase Inhibition: Indole-2-carboxylic acid derivatives have been designed and synthesized as novel inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[20][21]

Conclusion

Substituted indole-2-carboxylates represent a highly versatile and promising class of compounds with a diverse range of biological activities. Their potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents warrants further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of new therapeutic agents based on this remarkable chemical scaffold. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the identification of more potent and selective drug candidates in the future.

References

- 1. Design, synthesis and antiproliferative activity of a novel class of indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. madbarn.com [madbarn.com]

- 9. indianchemicalsociety.com [indianchemicalsociety.com]

- 10. researchgate.net [researchgate.net]

- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 12. pnrjournal.com [pnrjournal.com]

- 13. benchchem.com [benchchem.com]

- 14. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 21. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 3-hydroxy-1H-indole-2-carboxylate: A Linchpin in Drug Discovery and Synthesis

For Immediate Release

Ethyl 3-hydroxy-1H-indole-2-carboxylate, a versatile heterocyclic compound, is a critical synthetic precursor in the development of novel therapeutics, particularly in the fields of oncology and inflammatory diseases. Its unique structural features, including the reactive hydroxyl group and the modifiable indole core, make it an invaluable building block for medicinal chemists. This technical guide provides an in-depth overview of its synthesis, properties, and applications, with a focus on its role in the creation of potent enzyme inhibitors.

Physicochemical Properties and Spectroscopic Data

The physical and chemical characteristics of this compound are fundamental to its application in synthesis. The table below summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₃ | |

| Molecular Weight | 205.21 g/mol | |

| Melting Point | 155 °C | [1] |

| ¹H NMR (CDCl₃, δ) | 1.43 (t, 3H, J=7.3 Hz), 4.48 (q, 2H, J=7.3 Hz) | [1] |

| ¹³C NMR | Data not consistently available in searched literature | |

| Mass Spectrum (m/z) | Data not consistently available in searched literature | |

| Appearance | White solid | [1] |

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound: the Dieckmann cyclization and a sequence involving Vilsmeier-Haack formylation followed by a Baeyer-Villiger oxidation.

Dieckmann Cyclization

The Dieckmann cyclization provides an efficient method for the synthesis of the 3-hydroxyindole-2-carboxylate core. This intramolecular condensation of a diester is a powerful tool for forming five- or six-membered rings.[2][3][4][5][6]

Experimental Protocol: Dieckmann Cyclization of Diethyl 2,2'-(phenylazanediyl)diacetate

-

Preparation of the Diester: Diethyl 2,2'-(phenylazanediyl)diacetate is synthesized by the N-alkylation of aniline with ethyl bromoacetate.

-

Cyclization: The diester is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like toluene or ethanol. The base abstracts a proton from the α-carbon of one of the ester groups, forming an enolate.

-

Intramolecular Attack: The enolate then attacks the carbonyl carbon of the other ester group, leading to the formation of a cyclic β-keto ester intermediate.

-

Hydrolysis and Decarboxylation (if necessary): The resulting β-keto ester can be hydrolyzed and decarboxylated under acidic or basic conditions to yield the desired 3-hydroxyindole. However, for the target compound, the reaction is stopped at the cyclic β-keto ester stage, which exists in tautomeric equilibrium with the enol form, this compound.

-

Purification: The product is purified by recrystallization or column chromatography.

Vilsmeier-Haack Formylation and Baeyer-Villiger Oxidation

An alternative route involves the initial formylation of the readily available ethyl 1H-indole-2-carboxylate at the 3-position, followed by a Baeyer-Villiger oxidation to introduce the hydroxyl group.

Experimental Protocol: Vilsmeier-Haack/Baeyer-Villiger Sequence

-

Vilsmeier-Haack Formylation: Ethyl 1H-indole-2-carboxylate is reacted with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to introduce a formyl group at the C3 position of the indole ring, yielding ethyl 3-formyl-1H-indole-2-carboxylate.

-

Baeyer-Villiger Oxidation: The resulting 3-formylindole derivative is then subjected to a Baeyer-Villiger oxidation using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction inserts an oxygen atom between the carbonyl group of the aldehyde and the indole ring, converting the formyl group into a formate ester.

-

Hydrolysis: The formate ester is subsequently hydrolyzed under basic conditions to yield the final product, this compound.

-

Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Applications as a Synthetic Precursor

This compound serves as a versatile starting material for the synthesis of a wide range of biologically active molecules. Its utility is demonstrated in the preparation of inhibitors for key enzymes implicated in disease, such as Glycogen Synthase Kinase-3β (GSK-3β) and Indoleamine 2,3-dioxygenase 1 (IDO1).

Precursor to Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors

GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes, and its dysregulation is linked to diseases including Alzheimer's, type 2 diabetes, and cancer.[1][7][8][9][10][11][12][13][14][15][16] Ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives have shown promising inhibitory activity against GSK-3β.[17][18]

Synthetic Workflow: From Precursor to GSK-3β Inhibitor

A general synthetic strategy involves the modification of the indole core of an ethyl indole-2-carboxylate derivative, often through the Japp-Klingemann indole synthesis, to introduce various substituents that enhance binding affinity and selectivity for the ATP-binding site of GSK-3β.[17][18]

Signaling Pathway Inhibition

GSK-3β inhibitors act by competing with ATP for binding to the kinase domain of the enzyme. This inhibition prevents the phosphorylation of downstream substrates, thereby modulating various signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.[7][9][12]

Precursor to Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism.[19][20][21][22] Its overexpression in the tumor microenvironment leads to immunosuppression by depleting tryptophan and producing immunomodulatory metabolites.[19][21] Consequently, IDO1 has emerged as a significant target in cancer immunotherapy. Indole-2-carboxylic acid derivatives have been identified as potent IDO1 inhibitors.

Synthetic Workflow: From Precursor to IDO1 Inhibitor

The synthesis of IDO1 inhibitors from this compound typically involves modifications at the 3-position and the carboxylate group to optimize interactions with the active site of the IDO1 enzyme.

Signaling Pathway Inhibition

IDO1 inhibitors function by blocking the catalytic activity of the enzyme, thereby preventing the degradation of tryptophan to kynurenine. This leads to an increase in tryptophan levels and a decrease in kynurenine levels in the tumor microenvironment. The restoration of tryptophan levels supports the proliferation and function of effector T cells, while the reduction of kynurenine, an agonist of the aryl hydrocarbon receptor (AhR), mitigates immunosuppressive signaling.[19][20][23]

Conclusion

This compound is a cornerstone molecule in the synthesis of complex, biologically active compounds. Its accessibility through established synthetic routes and the versatility of its functional groups provide a robust platform for the development of novel therapeutics targeting critical enzymes such as GSK-3β and IDO1. The continued exploration of the chemistry of this precursor holds significant promise for advancing drug discovery efforts in oncology, neurodegenerative disorders, and beyond.

References

- 1. mdpi.com [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 3-substituted 2-oxindole derivatives as new glycogen synthase kinase 3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. sciencescholar.us [sciencescholar.us]

- 17. researchgate.net [researchgate.net]

- 18. asianpubs.org [asianpubs.org]

- 19. d-nb.info [d-nb.info]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Molecular Pathways: Targeting IDO1 and Other Tryptophan Dioxygenases for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Molecular Pathways: Targeting IDO1 and Other Tryptophan Dioxygenases for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Stability and Degradation Profile of Ethyl 3-hydroxy-1H-indole-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 3-hydroxy-1H-indole-2-carboxylate is a member of the indole family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities. The stability and degradation profile of a drug candidate is a critical component of its development, influencing its shelf-life, formulation, and potential toxicity. While specific data for this compound is lacking, this document serves as a technical guide to the anticipated stability characteristics and the necessary experimental framework for its evaluation.

The structure of this compound contains several functional groups that are susceptible to degradation, including the indole ring, a hydroxyl group at the 3-position, and an ethyl ester at the 2-position. The indole nucleus itself can be prone to oxidation, while the ester functionality is susceptible to hydrolysis. The 3-hydroxy group can also participate in various reactions, potentially influencing the overall stability of the molecule.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 14370-74-2 | [1][2] |

| Molecular Formula | C₁₁H₁₁NO₃ | [2] |

| Molecular Weight | 205.21 g/mol | [2] |

| Appearance | Not specified | |

| Solubility | Not specified | |

| pKa | Not specified |

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under various stress conditions. A logical workflow for investigating these pathways is presented in Figure 1.

Figure 1: Logical workflow for the investigation of degradation pathways.

3.1. Hydrolysis

The ethyl ester group in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid (3-hydroxy-1H-indole-2-carboxylic acid) and ethanol. The rate of hydrolysis is expected to be pH-dependent. Alkaline hydrolysis of some indole-2-carboxylates has been reported to yield the corresponding indole-2-carboxylic acid[3].

3.2. Oxidation

The indole ring is electron-rich and can be susceptible to oxidation. The presence of the 3-hydroxy group may further activate the ring towards oxidative degradation. Oxidation of similar indole derivatives can lead to the formation of various products, including oxindoles and other ring-opened species[4]. Autoxidation can also occur, particularly in the presence of light and trace metals.

3.3. Photodegradation

Many indole-containing compounds are known to be light-sensitive. Upon exposure to UV or visible light, this compound may undergo photodegradation, potentially leading to dimerization, polymerization, or the formation of colored degradants.

3.4. Thermal Degradation

At elevated temperatures, the molecule may undergo thermal decomposition. The degradation products would depend on the specific conditions (e.g., presence of oxygen, humidity).

Recommended Experimental Protocols for Stability and Degradation Studies

To establish a comprehensive stability and degradation profile, a series of forced degradation studies should be conducted according to ICH guidelines. A general experimental workflow is depicted in Figure 2.

Figure 2: General experimental workflow for stability testing.

4.1. Forced Degradation Studies

-

Acidic Hydrolysis: The compound should be dissolved in a suitable solvent and treated with a range of hydrochloric acid concentrations (e.g., 0.1 M, 1 M) at various temperatures (e.g., room temperature, 60°C).

-

Basic Hydrolysis: The compound should be treated with a range of sodium hydroxide concentrations (e.g., 0.1 M, 1 M) at different temperatures.

-

Oxidative Degradation: The compound should be exposed to a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Photostability: The solid drug substance and its solution should be exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Thermal Stress: The solid drug substance should be subjected to elevated temperatures (e.g., 60°C, 80°C) with and without humidity.

4.2. Analytical Methodology

A stability-indicating analytical method, typically a reverse-phase High-Performance Liquid Chromatography (HPLC) method, needs to be developed and validated. A reported HPLC method for the analysis of this compound utilizes a mobile phase of acetonitrile, water, and phosphoric acid[1]. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid[1]. The method must be able to separate the parent compound from all its degradation products.

4.3. Characterization of Degradation Products

The degradation products should be identified and characterized using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The results of the stability studies should be summarized in tables to allow for easy comparison of the degradation under different conditions.

Table 2: Summary of Forced Degradation Studies (Hypothetical Data)

| Stress Condition | % Degradation | Major Degradants |

| 0.1 M HCl, 60°C, 24h | Data to be generated | To be identified |

| 0.1 M NaOH, RT, 4h | Data to be generated | To be identified |

| 10% H₂O₂, RT, 8h | Data to be generated | To be identified |

| Photostability (ICH Q1B) | Data to be generated | To be identified |

| Thermal (80°C, 75% RH) | Data to be generated | To be identified |

Table 3: Degradation Kinetics (Hypothetical Data)

| Condition | Rate Constant (k) | Half-life (t₁/₂) |

| Specify condition | Data to be generated | Data to be generated |

| Specify condition | Data to be generated | Data to be generated |

Conclusion

While specific stability and degradation data for this compound are not currently available, this guide outlines the potential degradation pathways based on its chemical structure and provides a framework for the necessary experimental investigations. A thorough understanding of its stability profile is essential for its potential development as a pharmaceutical agent. The execution of comprehensive forced degradation studies coupled with the development of a validated stability-indicating analytical method will be crucial in elucidating its degradation profile and ensuring the quality, safety, and efficacy of any potential drug product.

References

Methodological & Application

Application Notes and Protocols: Fischer Indole Synthesis for 3-Hydroxyindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction